2-(5-amino-4-(phenylsulfonyl)-3-(m-tolylamino)-1H-pyrazol-1-yl)-N-(4-chlorobenzyl)acetamide
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Description
2-(5-amino-4-(phenylsulfonyl)-3-(m-tolylamino)-1H-pyrazol-1-yl)-N-(4-chlorobenzyl)acetamide is a useful research compound. Its molecular formula is C25H24ClN5O3S and its molecular weight is 510.01. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds similar to 2-(5-Amino-4-(phenylsulfonyl)-3-(m-tolylamino)-1H-pyrazol-1-yl)-N-(4-chlorobenzyl)acetamide have been synthesized and studied for their antimicrobial activities. For instance, novel sulphonamide derivatives have demonstrated significant antimicrobial efficacy against various bacterial and fungal strains, with some compounds showing high activity towards most strains. Computational calculations support the synthesis of these compounds, providing a correlation between experimental outcomes and theoretical predictions (Fahim & Ismael, 2019).
Antimicrobial and Antifungal Evaluation
Another study focused on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, aiming to serve as antimicrobial agents. These compounds have shown promising results in in vitro antibacterial and antifungal activity tests, highlighting the potential of such molecular structures in combating microbial infections (Darwish et al., 2014).
Synthesis of Pyrazolopyrimidines with Antimicrobial Properties
A novel series of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety have been synthesized and evaluated for their antimicrobial properties. These compounds, particularly those with a single sulfone group, have shown effective antimicrobial activity against a variety of bacteria and fungi, surpassing the activity of reference drugs in some cases (Alsaedi et al., 2019).
Theoretical and Experimental Investigations for Antimalarial and COVID-19 Applications
Investigations into N-(phenylsulfonyl)acetamide derivatives for antimalarial activity have led to the identification of compounds with excellent activity and selectivity. Theoretical calculations and molecular docking studies have been conducted to understand the mode of action and enhance the efficacy of these compounds. Furthermore, these studies have extended to evaluate the potential application of these compounds against COVID-19, showcasing the versatility and significance of sulphonamide derivatives in addressing global health challenges (Fahim & Ismael, 2021).
Properties
IUPAC Name |
2-[5-amino-4-(benzenesulfonyl)-3-(3-methylanilino)pyrazol-1-yl]-N-[(4-chlorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN5O3S/c1-17-6-5-7-20(14-17)29-25-23(35(33,34)21-8-3-2-4-9-21)24(27)31(30-25)16-22(32)28-15-18-10-12-19(26)13-11-18/h2-14H,15-16,27H2,1H3,(H,28,32)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REZBVBMDXIRHCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NN(C(=C2S(=O)(=O)C3=CC=CC=C3)N)CC(=O)NCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.